5-Bromo-2-cyclobutoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

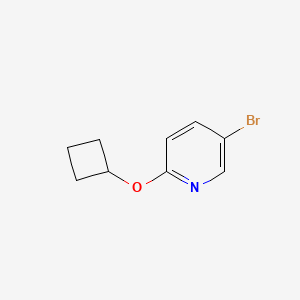

5-Bromo-2-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO . It is a brominated derivative of pyridine, featuring a cyclobutoxy group at the 2-position and a bromine atom at the 5-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutoxypyridine typically involves the bromination of 2-cyclobutoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-2-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), and solvents like tetrahydrofuran (THF) or toluene are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Coupling Products: Biaryl compounds are typically formed in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 5-Bromo-2-cyclobutoxypyridine serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity is exploited in developing new synthetic methodologies and studying reaction mechanisms.

- Synthetic Methodologies : The compound is utilized in various synthetic strategies due to its ability to undergo nucleophilic substitution reactions, making it valuable for creating diverse chemical entities.

Biology and Medicine

- Pharmaceutical Development : Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. These derivatives are being explored for their therapeutic applications in treating infections and cancer .

- Biological Activity Studies : Case studies demonstrate that certain pyridine derivatives show promising anti-thrombolytic activity, biofilm inhibition, and cytotoxic effects against cancer cell lines. For instance, some derivatives exhibited significant antibacterial activity against Escherichia coli with inhibition values reaching up to 91.95% .

| Biological Activity | Compound | Activity Level |

|---|---|---|

| Anti-thrombolytic | Compound 4b | 41.32% lysis |

| Biofilm Inhibition | Compound 2f | 90.95% inhibition |

| Haemolytic Activity | Compound 2i | 11.72% lysis |

Industry

- Specialty Chemicals Production : The compound is employed in producing specialty chemicals, agrochemicals, dyes, and polymers. Its unique structure allows it to act as a building block for various industrial applications.

- Material Science : Beyond its chemical utility, this compound is also being investigated for its potential use in semiconductor materials due to its electronic properties.

Antimicrobial Efficacy

A study demonstrated that derivatives of pyridine compounds, including those derived from this compound, exhibited antimicrobial activities comparable to established antibiotics like ciprofloxacin. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Biofilm Disruption

Experimental results indicated that this compound significantly reduces biofilm formation in laboratory settings, suggesting potential applications in treating biofilm-associated infections. The ability to disrupt biofilms can enhance treatment efficacy against persistent bacterial infections .

In Silico Studies

Computational docking studies have revealed favorable interactions between this compound and active sites of target enzymes involved in various biological processes. These findings support its potential as an antimicrobial agent and provide insights into its mechanism of action .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclobutoxypyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group in substitution and coupling reactions. The cyclobutoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-cyclobutoxypyridine: Similar structure but with different substitution pattern.

5-Bromo-2-methoxypyridine: Similar reactivity but with a methoxy group instead of a cyclobutoxy group.

Uniqueness: 5-Bromo-2-cyclobutoxypyridine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted pyridines.

Biologische Aktivität

5-Bromo-2-cyclobutoxypyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN |

| Molecular Weight | 202.06 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown promising antimicrobial activities. A study highlighted that various pyridine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Escherichia coli : Moderate inhibition observed.

- Staphylococcus aureus : Notable antibacterial effects.

The presence of halogen atoms in the structure is believed to enhance the antimicrobial efficacy of these compounds .

Antiviral Activity

Research indicates that certain pyridine derivatives possess antiviral properties. The structural features of this compound may contribute to its effectiveness against viral pathogens. The addition of functional groups such as hydroxyl or amino can further enhance this activity, making them potential candidates for antiviral drug development .

Antitumor Activity

The antitumor potential of this compound has been investigated through various in vitro assays. Compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation, particularly through mechanisms involving apoptosis induction and cell cycle arrest. For example:

- IC50 Values : Compounds related to pyridine derivatives have shown IC50 values ranging from 1.08 μM to 24.17 μM against specific cancer cell lines .

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited moderate activity against a panel of bacteria, with a notable inhibition percentage against E. coli and S. aureus.Compound Inhibition (%) This compound 65% Control (Rifampicin) 90% -

Antitumor Evaluation :

In vitro tests conducted on cancer cell lines revealed that this compound could inhibit cell growth significantly.Cell Line IC50 (μM) MCF-7 (Breast) 9.26 HeLa (Cervical) 24.17

Eigenschaften

IUPAC Name |

5-bromo-2-cyclobutyloxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVTTXXVBKWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.